2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane

Catalog No.
S15153310
CAS No.
61343-30-4
M.F
C14H18ClN
M. Wt
235.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane

CAS Number

61343-30-4

Product Name

2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane

IUPAC Name

2-(3-chlorophenyl)-2-azaspiro[4.4]nonane

Molecular Formula

C14H18ClN

Molecular Weight

235.75 g/mol

InChI

InChI=1S/C14H18ClN/c15-12-4-3-5-13(10-12)16-9-8-14(11-16)6-1-2-7-14/h3-5,10H,1-2,6-9,11H2

InChI Key

VNPWESYUPBQGMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCN(C2)C3=CC(=CC=C3)Cl

2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane is a complex organic compound characterized by its spirocyclic structure, which features a nitrogen atom integrated into a bicyclic framework. The compound has the molecular formula C14H18ClNC_{14}H_{18}ClN and a molecular weight of approximately 235.75 g/mol. Its structural uniqueness arises from the incorporation of a chlorophenyl group at the 3-position of the azaspiro framework, influencing its chemical properties and potential biological activities. The InChI Key for this compound is LPRYLBJSJWMNPM-UHFFFAOYSA-N, and its canonical SMILES representation is C1CCC2(C1)C(CNC2=O)C3=CC(=CC=C3)Cl .

  • Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with nitrile imines, forming thioxo-tetraazaspiro[4.4]nonenones and thia-tetraazaspiro[4.4]nonenones.
  • Substitution Reactions: The presence of the chlorophenyl group facilitates nucleophilic substitution reactions, allowing for various derivatives to be synthesized depending on the nucleophile used (e.g., amines or thiols) under basic conditions.

Research into the biological activity of 2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane indicates potential applications in medicinal chemistry. It has been investigated for antimicrobial properties and may serve as a scaffold for drug development due to its unique structural features. The spirocyclic nature allows it to interact with specific molecular targets, potentially inhibiting their activity and affecting various biochemical pathways.

The synthesis of 2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane typically involves multi-step organic reactions:

  • Formation of Spirocyclic Structure: A common synthetic route includes the cycloaddition reaction of nitrile imines with arylidenethiohydantoins or similar precursors.
  • Controlled Conditions: These reactions are usually performed under controlled conditions to optimize yield and purity.
  • Industrial Production: While specific industrial production methods are not extensively documented, principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, are applicable.

The applications of 2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane span several fields:

  • Medicinal Chemistry: It is explored as a potential drug candidate due to its unique structure and biological activity.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex spirocyclic compounds.
  • Biological Studies: Its antimicrobial properties make it a subject of interest in pharmacological research.

Ongoing studies are examining the interaction mechanisms of 2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane with various biological targets. Its unique binding capabilities may allow it to inhibit specific enzymes or proteins, which could lead to therapeutic applications in treating diseases influenced by these molecular interactions.

Several compounds share structural similarities with 2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane:

Compound NameStructureKey Features
1,3,7-Triazaspiro[4.4]nonane-2,4-dioneSimilar spirocyclic structureExhibits antimicrobial activity
Thioxo-tetraazaspiro[4.4]nonenonesFormed through cycloaddition reactionsRelated structural derivatives
2-(3-Chloropropyl)-2-azaspiro[4.4]nonane-1,3-dioneContains chloropropyl groupVariations in substituents affect reactivity

Uniqueness

The uniqueness of 2-(3-Chlorophenyl)-2-azaspiro[4.4]nonane lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This specific arrangement enhances its ability to interact with biological targets, making it a valuable candidate for further research in medicinal chemistry and pharmacology.

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

235.1127773 g/mol

Monoisotopic Mass

235.1127773 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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